4-(4-Bromophenyl)morpholine

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Halogenated N-aryl morpholine building block for medicinal chemistry. Inconsistent bromine reactivity and positional isomer purity complicate scaffold sourcing. - Key intermediate for six diastereomeric Linezolid analogues with validated in vitro activity against Hymenolepis nana. - Reference compound for mineralocorticoid receptor SAR (IC₅₀ = 6.31 μM); halogen substitution modulates binding affinity. - Well-defined crystal structure (monoclinic, C2) with definitive Br···O halogen bonding supports computational modeling. Supplied ≥97% (HPLC/GC); ambient shipping; gram to bulk quantities available.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 30483-75-1
Cat. No. B1279557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)morpholine
CAS30483-75-1
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
InChIKeyUJTKZWNRUPTHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)morpholine Technical Overview


4-(4-Bromophenyl)morpholine (CAS 30483-75-1) is a heterocyclic organic compound belonging to the N-aryl morpholine class, characterized by a morpholine ring N-substituted with a para-bromophenyl group. Its molecular formula is C₁₀H₁₂BrNO with a molecular weight of 242.12 g/mol [1]. The compound is a crystalline solid with a reported melting point of 114–118 °C . The presence of the bromine atom confers distinct reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences both solid-state packing and biological target engagement . It is commercially available in research quantities with typical purities ≥97% (GC/HPLC) .

Why 4-(4-Bromophenyl)morpholine Cannot Be Substituted


Within the N-aryl morpholine series, simple halogen substitution profoundly alters both physical properties and synthetic utility, rendering direct replacement without re-optimization scientifically invalid. The bromine atom in 4-(4-bromophenyl)morpholine provides a balance of reactivity (sufficient for oxidative addition in Pd-catalyzed cross-couplings, yet more stable than the iodo analog) and unique non-covalent interactions (Br···O halogen bonding) that are absent or diminished in the chloro and fluoro counterparts [1]. Furthermore, the para-substitution pattern on the phenyl ring defines the geometry of derived bioactive molecules; the regioisomeric 2-(4-bromophenyl)morpholine yields a fundamentally different spatial presentation of the pharmacophore [2]. Substitution with the chloro analog (melting point ~73 °C) alters physical handling and solubility characteristics, while the iodo analog (melting point 158–163 °C) presents different stability and coupling kinetics . Therefore, each halogenated morpholine constitutes a distinct chemical entity requiring independent procurement and process validation.

4-(4-Bromophenyl)morpholine: Key Differentiating Evidence


Melting Point and Halogen Polarizability Correlation

The melting point of 4-(4-bromophenyl)morpholine is 114–118 °C, representing a 41–45 °C increase over the chloro analog (71–75 °C) and a 40–49 °C decrease relative to the iodo analog (158–163 °C) . This intermediate value reflects the bromine atom's moderate polarizability, which governs intermolecular forces and directly impacts purification (recrystallization solvent selection) and formulation (solid dispersion behavior).

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Stereoselective Synthesis of Linezolid Analogues

4-(4-Bromophenyl)morpholine serves as a critical building block in the stereoselective synthesis of Linezolid-type oxazolidinone analogues with demonstrated in vitro antiparasitic activity against Hymenolepis nana [1]. The bromine atom facilitates key coupling reactions, enabling the construction of a focused library of six diastereomeric Linezolid analogues (compounds 4–9) [1].

Medicinal Chemistry Antiparasitic Oxazolidinone Synthesis

Mineralocorticoid Receptor Antagonism Activity

4-(4-Bromophenyl)morpholine exhibits moderate antagonist activity at the human mineralocorticoid receptor (MR) with an IC₅₀ of 6.31 μM, as determined in a cell-based luciferase reporter gene assay [1]. While this level of potency is not drug-like, it provides a quantifiable starting point for structure-activity relationship (SAR) exploration.

Endocrinology Nuclear Receptor Pharmacology Lead Identification

Halogen Bonding Motif in Crystal Packing

X-ray crystallographic analysis of 4-(4-bromophenyl)morpholine reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure is stabilized by C–H···O hydrogen bonds and, crucially, Br···O halogen bonding interactions [2]. These intermolecular contacts, involving the polarizable bromine atom, are a distinct solid-state feature not observed in the chloro or fluoro analogs.

Crystal Engineering Solid-State Chemistry Structural Biology

4-(4-Bromophenyl)morpholine Applications in R&D


Synthesis of Oxazolidinone Antiparasitic Agents

Procure this compound as a key building block for the stereoselective synthesis of Linezolid-type analogues targeting parasitic infections. The published protocol demonstrates coupling with oxazolidinone intermediates 1 and 2 to generate six diastereomeric Linezolid analogues (4–9) with validated in vitro activity against Hymenolepis nana [1]. This provides a reproducible starting point for anti-infective lead optimization.

Mineralocorticoid Receptor Modulator SAR

Use 4-(4-bromophenyl)morpholine as a reference compound in SAR campaigns aimed at modulating mineralocorticoid receptor activity. With an established IC₅₀ of 6.31 μM in a cell-based luciferase reporter assay [2], researchers can systematically vary the halogen (Br → Cl, I, F) or the aryl substitution pattern to probe the impact on functional antagonism and binding affinity.

Solid-State and Crystal Engineering Research

Investigate halogen bonding phenomena using 4-(4-bromophenyl)morpholine as a model system. Its well-characterized crystal structure (monoclinic, C2) and definitive Br···O interactions [3][4] make it suitable for computational modeling of halogen bond strength and experimental studies on how these contacts influence crystal habit, mechanical properties, and dissolution behavior.

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